molecular formula C11H22N2O B13524247 4-(3-(Pyrrolidin-2-yl)propyl)morpholine

4-(3-(Pyrrolidin-2-yl)propyl)morpholine

Cat. No.: B13524247
M. Wt: 198.31 g/mol
InChI Key: JTDLGEPJLQBOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Pyrrolidin-2-yl)propyl)morpholine is a heterocyclic compound that features both a pyrrolidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyrrolidin-2-yl)propyl)morpholine typically involves the reaction of pyrrolidine with a propyl halide, followed by the introduction of a morpholine ring. One common method involves the use of a nucleophilic substitution reaction where pyrrolidine reacts with 1-bromo-3-chloropropane to form 3-(pyrrolidin-2-yl)propyl chloride. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyrrolidin-2-yl)propyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

4-(3-(Pyrrolidin-2-yl)propyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-(Pyrrolidin-2-yl)propyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with only the pyrrolidine ring.

    Morpholine: Contains only the morpholine ring.

    Piperidine: Similar to pyrrolidine but with a six-membered ring.

Uniqueness

4-(3-(Pyrrolidin-2-yl)propyl)morpholine is unique due to the combination of both pyrrolidine and morpholine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for more versatile interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-(3-pyrrolidin-2-ylpropyl)morpholine

InChI

InChI=1S/C11H22N2O/c1-3-11(12-5-1)4-2-6-13-7-9-14-10-8-13/h11-12H,1-10H2

InChI Key

JTDLGEPJLQBOCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.